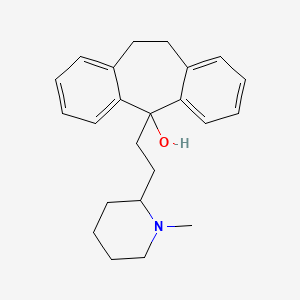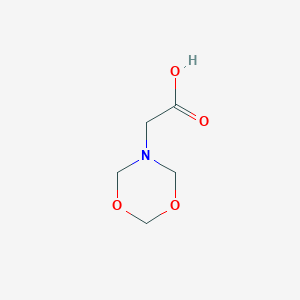
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) is a chemical compound characterized by its unique structure, which includes a dioxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) typically involves the formation of the dioxazine ring followed by the introduction of the acetic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the dioxazine ring through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the acetic acid group through reactions such as esterification or amidation.
Industrial Production Methods
Industrial production of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) include other dioxazine derivatives such as:
- 4H-1,3,5-Dioxazine-5(6H)-ethanol(9CI)
- 4H-1,3,5-Dioxazine-5(6H)-propanamine
Uniqueness
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other dioxazine derivatives may not be suitable.
Properties
CAS No. |
783260-69-5 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-(1,3,5-dioxazinan-5-yl)acetic acid |
InChI |
InChI=1S/C5H9NO4/c7-5(8)1-6-2-9-4-10-3-6/h1-4H2,(H,7,8) |
InChI Key |
YQLCIMSYPAPVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1N(COCO1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
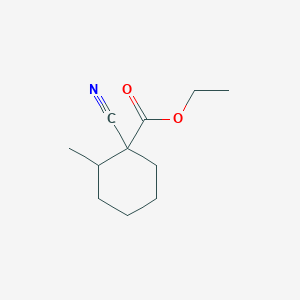
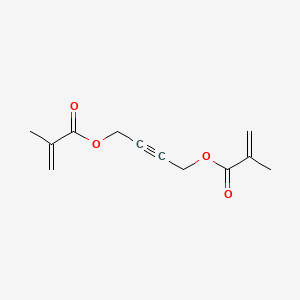

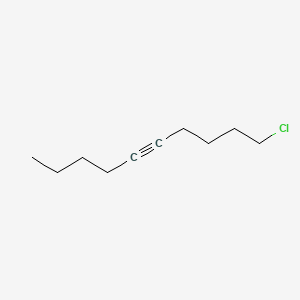
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)
